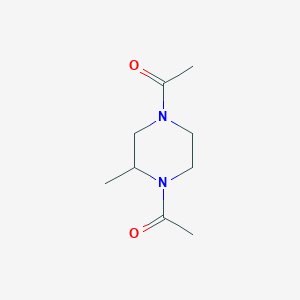
azanium;copper(1+);diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azanium;copper(1+);diacetate can be synthesized through the reaction of copper(II) acetate with ammonium acetate in an aqueous solution. The reaction typically involves dissolving copper(II) acetate in water and then adding ammonium acetate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process includes precise control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Azanium;copper(1+);diacetate undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The copper(II) ion can be reduced back to copper(I) using suitable reducing agents.
Substitution: The acetate ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as chloride, nitrate, or other carboxylates can replace acetate ions under controlled conditions.
Major Products Formed
Oxidation: Copper(II) acetate and other copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: Various copper coordination compounds with different ligands.
Applications De Recherche Scientifique
Azanium;copper(1+);diacetate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in developing metallodrugs for cancer treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of azanium;copper(1+);diacetate involves the interaction of copper ions with biological molecules. Copper ions can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and damage to cellular components such as membranes, proteins, and DNA. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) acetate: A related compound with copper in the +2 oxidation state.
Copper(II) sulfate: Another copper(II) compound with different anions.
Copper(I) chloride: A copper(I) compound with chloride ions.
Uniqueness
Azanium;copper(1+);diacetate is unique due to its specific coordination environment and the presence of both ammonium and acetate ions. This combination imparts distinct chemical properties and reactivity compared to other copper compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable subject of study in coordination chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
43043-77-2 |
|---|---|
Formule moléculaire |
C4H10CuNO4 |
Poids moléculaire |
199.67 g/mol |
Nom IUPAC |
azanium;copper(1+);diacetate |
InChI |
InChI=1S/2C2H4O2.Cu.H3N/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H3/q;;+1;/p-1 |
Clé InChI |
PCUXAGHYTREZMN-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].[NH4+].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



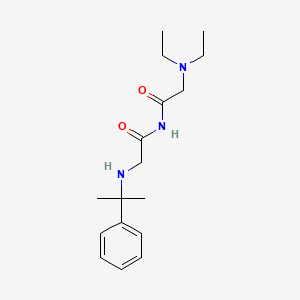

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
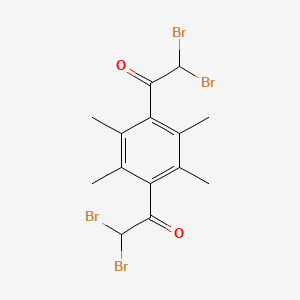
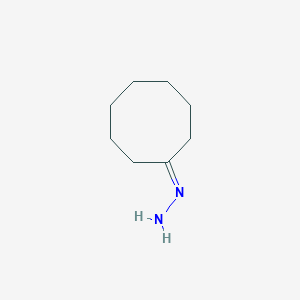
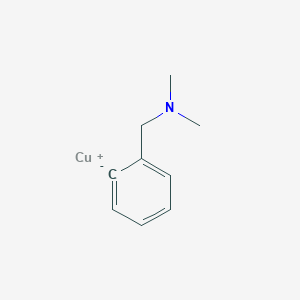

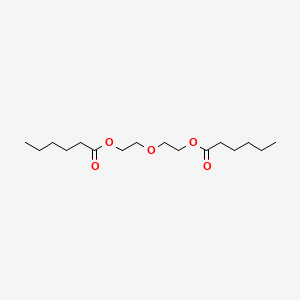
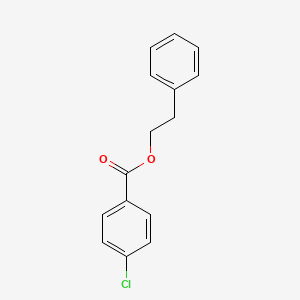
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)
